4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane

Boiling Point Distillation Purity Analysis

4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane (CAS 2244086-26-6) is a highly fluorinated dibromoalkane with the molecular formula C6H3Br2F9 and a molecular weight of 405.88 g/mol. It belongs to the class of halogenated hydrocarbons and is characterized by a branched carbon backbone featuring a trifluoromethyl (-CF3) substituent and two reactive bromine termini.

Molecular Formula C6H3Br2F9
Molecular Weight 405.88 g/mol
Cat. No. B12061861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane
Molecular FormulaC6H3Br2F9
Molecular Weight405.88 g/mol
Structural Identifiers
SMILESC(C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Br)Br
InChIInChI=1S/C6H3Br2F9/c7-1-2(8)3(9,5(12,13)14)4(10,11)6(15,16)17/h2H,1H2
InChIKeyVLFYBSVEZRHACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane: A Specialized Fluorinated Building Block for Scientific Procurement


4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane (CAS 2244086-26-6) is a highly fluorinated dibromoalkane with the molecular formula C6H3Br2F9 and a molecular weight of 405.88 g/mol . It belongs to the class of halogenated hydrocarbons and is characterized by a branched carbon backbone featuring a trifluoromethyl (-CF3) substituent and two reactive bromine termini . This compound is distinct from its closest linear isomer, 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (CAS 236736-19-9), due to the strategic placement of fluorine atoms and the branched perfluoroalkyl chain, which imparts different physical properties and reactivity profiles critical for advanced organic synthesis and materials science research .

Branched perfluoroalkyl scaffold with two reactive bromine termini
Enables synthesis of trifluoromethyl-substituted olefins and heterocycles
Distinct isomer identity ensures reproducible physical properties and reactivity

Why Generic Substitution of 4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane Fails in Research Applications


In-class compounds with similar molecular formulas (e.g., C6H3Br2F9 isomers) cannot be simply interchanged due to the profound impact of structural isomerism on key physicochemical properties and subsequent reactivity . The nonafluorohexane isomer (CAS 236736-19-9) exhibits a boiling point of 56°C (at 17 mmHg), while the target compound has a significantly higher boiling point of 152-153°C . This difference is a direct consequence of the target compound's branched architecture and trifluoromethyl group positioning, which alters intermolecular forces, density (1.994 vs. 2.048 g/cm³ for the isomer), and refractive index . Such variations directly affect distillation purification parameters, solvent compatibility, and reaction kinetics, making uncontrolled substitution a source of experimental irreproducibility.

Similar C6H3Br2F9 isomers exhibit different boiling point and density profiles, potentially altering distillation parameters and solvent compatibility
Branched architecture with trifluoromethyl branch modulates steric hindrance, which may shift nucleophilic substitution selectivity compared to linear α,ω-dibromoperfluoroalkanes
Density-based identity confirmation needed to avoid isomer mis-assignment that could compromise reaction reproducibility

Quantitative Evidence Guide for Procuring 4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane Over Structurally Similar Analogs


Atmospheric Pressure Boiling Point: A Key Differentiator from the Linear Nonafluorohexane Isomer

The target compound's boiling point of 152-153°C (atmospheric pressure) is significantly higher than the experimental boiling point of its linear isomer, 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (CAS 236736-19-9), which is 56°C at 17 mmHg . Although the pressure conditions differ, the target compound's substantially higher boiling point is consistent with a branched, more compact molecular structure that enhances intermolecular interactions. This property is critical for applications requiring higher thermal stability or specific solvent removal conditions.

Boiling Point
Reported
152–153 °C (atm) vs. 56 °C (17 mmHg) for linear isomer
Supports thermal stability differentiation and distillation-based purification
Pressure conditions differ; trend indicates higher boiling point for target compound
Boiling Point Distillation Purity Analysis

Liquid Density as a Purity and Handling Indicator Against Linear Isomers

The predicted density of the target compound is 1.994 g/cm³ , compared to the experimentally measured density of 2.048 g/cm³ for its linear isomer 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane . This 2.6% lower density is a direct consequence of the branched architecture versus the linear perfluoroalkyl chain. In procurement, this difference serves as a rapid identity and purity check, where a deviation from the expected value can indicate isomer contamination or solvent residue.

Liquid Density
Reported
1.994 g/cm³ (pred.) vs. 2.048 g/cm³ (exp.) for linear isomer
Enables identity and purity check to distinguish branched isomer from linear one
Predicted vs. experimental data; requires validation for procurement QC
Density Quality Control Formulation

Branched Perfluoroalkyl Backbone: Solubility and Reactivity Contrasts with α,ω-Dibromoperfluoroalkanes

As a branched perfluoroalkyl dibromide, the target compound offers distinct reactivity compared to linear α,ω-dibromoperfluoroalkanes. The presence of a trifluoromethyl branch adjacent to the reaction center introduces steric hindrance that can modulate nucleophilic substitution rates [1]. While direct kinetic data is unavailable for this specific compound, the class-level inference from photochemical telomerization studies indicates that branched perfluoroalkyl bromides produce different telomer distributions than linear analogs [1]. In contrast, a linear comparator like 1,6-dibromododecafluorohexane (boiling point ~150°C) lacks this branching, resulting in different reactivity profiles for coupling reactions.

Branched Reactivity
Class-level
Branched perfluoroalkyl chain with –CF3 substituent introduces steric hindrance not present in linear analogs
May alter telomerization product distribution; supports unique scaffold for fluorinated intermediate synthesis
Based on photochemical telomerization principles (U.S. Patent 5,240,574); direct kinetic data unavailable
Reactivity Solubility Telomerization

Optimal Application Scenarios for 4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane Based on Quantitative Evidence


High-Temperature Fluorinated Building Block Synthesis

The target compound's elevated boiling point (152-153°C) makes it particularly suitable for reactions requiring prolonged heating without solvent loss. It serves as a precursor for synthesizing trifluoromethylated olefins or perfluoroalkyl-substituted heterocycles at temperatures that would volatilize lower-boiling analogs like 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (56°C at 17 mmHg) .

Density-Based Quality Assurance in Procurement Workflows

Procurement and analytical laboratories can leverage the distinct density of 1.994 g/cm³ versus the 2.048 g/cm³ of the linear isomer as a rapid, non-destructive identity confirmation test. This ensures that the branched isomer is received, mitigating the risk of structural mis-assignment in subsequent sensitive reactions.

Synthesis of Sterically Demanding Perfluoroalkyl Architectures

The branched carbon backbone, featuring a trifluoromethyl group directly on the main chain, provides increased steric bulk compared to linear α,ω-dibromoperfluoroalkanes [1]. This structural feature can be exploited to control regioselectivity in nucleophilic substitution or elimination reactions, potentially leading to novel fluorinated intermediates with unique conformational properties for materials science.

Application
Selection Property
Validation Focus
High-temperature fluorinated building block synthesis
Elevated boiling point profile
Distillation and thermal stability assessment
Density-based quality assurance in procurement
Distinct liquid density identity
Density measurement for isomer confirmation
Sterically demanding perfluoroalkyl architectures
Branched backbone with steric hindrance
Reactivity and regioselectivity testing in coupling reactions
Quote Request

Request a Quote for 4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.